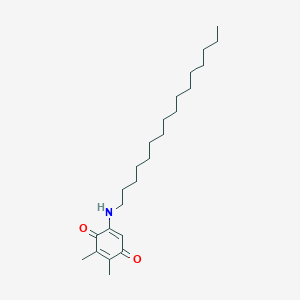
5-(Hexadecylamino)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Hexadecylamino)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione is a synthetic organic compound characterized by its unique structure, which includes a hexadecylamino group attached to a dimethylcyclohexa-diene-dione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hexadecylamino)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione typically involves the following steps:
Formation of the Cyclohexa-diene-dione Core: This can be achieved through a Diels-Alder reaction between a diene and a dienophile, followed by oxidation to form the dione.
Introduction of the Hexadecylamino Group: The hexadecylamino group can be introduced via nucleophilic substitution, where a hexadecylamine reacts with a suitable leaving group on the cyclohexa-diene-dione core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions
5-(Hexadecylamino)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dione to diols.
Substitution: The hexadecylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of diols.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
5-(Hexadecylamino)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug delivery systems.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 5-(Hexadecylamino)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets in cells. The hexadecylamino group may facilitate membrane penetration, allowing the compound to reach intracellular targets. The dione core can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- 5-(Hexadecylamino)isophthalic acid
- 5-(Hexadecylamino)-1,2,3-benzenetricarboxylic acid
Comparison
Compared to similar compounds, 5-(Hexadecylamino)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dione core and hexadecylamino group combination make it particularly interesting for various applications, distinguishing it from other hexadecylamino derivatives.
特性
CAS番号 |
64960-88-9 |
|---|---|
分子式 |
C24H41NO2 |
分子量 |
375.6 g/mol |
IUPAC名 |
5-(hexadecylamino)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C24H41NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-22-19-23(26)20(2)21(3)24(22)27/h19,25H,4-18H2,1-3H3 |
InChIキー |
PKZUJCGCXMTHRV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCNC1=CC(=O)C(=C(C1=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


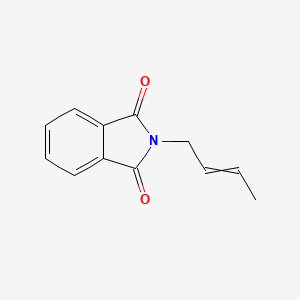
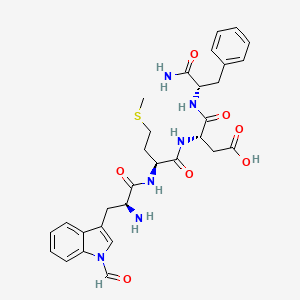
![N-[2-(Acetylsulfanyl)ethyl]-N,N-dimethylhexadecan-1-aminium bromide](/img/structure/B14480798.png)

![1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-oxocyclohexyl)phenylmethyl]-](/img/structure/B14480814.png)

oxophosphanium](/img/structure/B14480820.png)
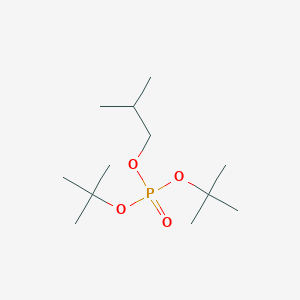
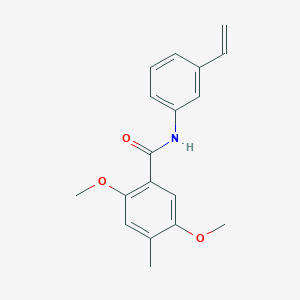
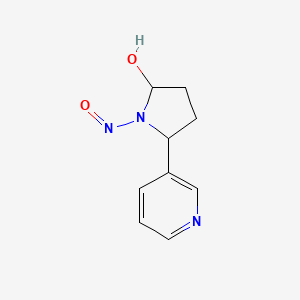
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pyridine-4-carboxylate](/img/structure/B14480840.png)
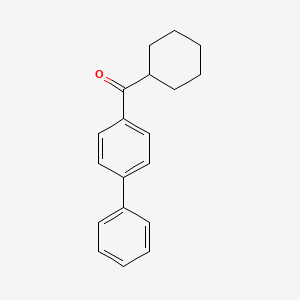
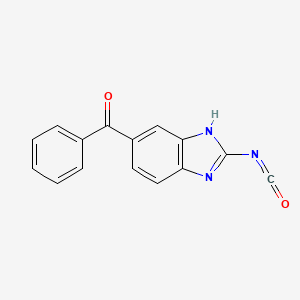
![2,2'-[1,2-Phenylenebis(carbonyloxy)]di(prop-2-enoic acid)](/img/structure/B14480863.png)
